molecular formula C17H12F2N2O2S B2828225 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3,4-difluorobenzoate CAS No. 1396765-75-5

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3,4-difluorobenzoate

Cat. No. B2828225
CAS RN: 1396765-75-5
M. Wt: 346.35
InChI Key: JRWGWDFBMFFYJX-UHFFFAOYSA-N
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Description

“1-(Benzo[d]thiazol-2-yl)azetidin-3-ol” is a compound with the CAS Number: 1342777-72-3 . It has a molecular weight of 206.27 . Benzothiazole derivatives have been synthesized and studied for their anti-tubercular compounds .


Synthesis Analysis

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The InChI code for “1-(Benzo[d]thiazol-2-yl)azetidin-3-ol” is 1S/C10H10N2OS/c13-7-5-12(6-7)10-11-8-3-1-2-4-9(8)14-10/h1-4,7,13H,5-6H2 .


Physical And Chemical Properties Analysis

The storage temperature for “1-(Benzo[d]thiazol-2-yl)azetidin-3-ol” is 4°C .

Scientific Research Applications

Synthesis and Pharmacological Activities

Microwave-Assisted Synthesis and Evaluation

A series of compounds, including those similar in structure to 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3,4-difluorobenzoate, have been synthesized using microwave-assisted techniques. These compounds were evaluated for their antibacterial and antifungal activities against common pathogens, demonstrating significant pharmacological potential (Mistry & Desai, 2006).

Antimicrobial Properties

Novel derivatives of benzothiazole, including azetidin-2-ones, have been synthesized and shown moderate to good antimicrobial activity against a range of bacterial and fungal strains. This indicates their potential as lead compounds for the development of new antimicrobial agents (Gilani et al., 2016).

Anti-Diabetic and Renoprotective Effects

Research into benzazole derivatives, incorporating thiazolidin-4-one and azetidin-2-one frameworks, has revealed compounds with notable antihyperglycemic and renoprotective activities, suggesting therapeutic potential in diabetes management (Abeed et al., 2017).

Anticancer Activity

Compounds derived from thiabendazole with 1,2,3-triazole linkages have been synthesized and evaluated for their anticancer properties. Certain derivatives demonstrated significant activity against various cancer cell lines, highlighting the potential of these compounds in cancer therapy (El Bourakadi et al., 2020).

Industrial Applications

Corrosion Inhibition

Derivatives of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl have been investigated for their corrosion inhibition properties on oil well tubular steel in hydrochloric acid, showing high efficiency and potential for industrial applications in corrosion protection (Yadav et al., 2015).

Mechanism of Action

While the mechanism of action for “1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3,4-difluorobenzoate” is not available, benzothiazole derivatives have shown potent inhibition against M. tuberculosis .

properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 3,4-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O2S/c18-12-6-5-10(7-13(12)19)16(22)23-11-8-21(9-11)17-20-14-3-1-2-4-15(14)24-17/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWGWDFBMFFYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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